molecular formula C12H9BrClNO B578508 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine CAS No. 1291487-23-4

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine

Cat. No. B578508
CAS RN: 1291487-23-4
M. Wt: 298.564
InChI Key: ZWRWMQKBZPEIPF-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is a chemical compound with the CAS Number: 1291487-23-4 . It has a molecular weight of 298.57 . The IUPAC name for this compound is 3-[(5-bromo-2-chlorophenoxy)methyl]pyridine .


Molecular Structure Analysis

The InChI code for 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is 1S/C12H9BrClNO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine has a molecular weight of 298.57 .

Scientific Research Applications

Synthesis and Molecular Structures

  • Pyridine derivatives, like 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine, have been studied for their synthesis and molecular structures. For instance, related compounds have been synthesized and structurally characterized, providing insights into their intrinsic properties and intermolecular interactions (Riedmiller, Jockisch, & Schmidbaur, 1999).

Chemical Reactions and Derivatives

  • The reactivity of pyridine derivatives has been explored through various chemical reactions. Studies have shown the preparation and reactions of such compounds, leading to the creation of different derivatives and providing a foundation for pharmacological and agrochemical applications (Daliacker, Fechter, & Mues, 1979).

Optical and Electronic Properties

  • Research has focused on the structural, optical, and electronic properties of pyridine derivatives. These studies include characterizing their optical functions, energy gaps, and junction characteristics, which can be crucial for applications in material science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).

Catalytic Applications

  • Pyridine compounds are investigated for their potential use in catalytic applications. For example, their role in methylation processes using feedstock chemicals like methanol and formaldehyde has been explored, highlighting their utility in organic synthesis and drug discovery (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Fungicidal Activity

  • Some pyridine derivatives have shown promise in agrochemical applications due to their fungicidal activity. This suggests their potential use in developing new agricultural chemicals (Kuzenkov & Zakharychev, 2009).

properties

IUPAC Name

3-[(5-bromo-2-chlorophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWMQKBZPEIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716539
Record name 3-[(5-Bromo-2-chlorophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine

CAS RN

1291487-23-4
Record name 3-[(5-Bromo-2-chlorophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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